molecular formula C14H15BrN2O3S B4002481 Methyl 6-(5-bromo-2-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Methyl 6-(5-bromo-2-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B4002481
M. Wt: 371.25 g/mol
InChI Key: MPFNJZQUJYSCNS-UHFFFAOYSA-N
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Description

Methyl 6-(5-bromo-2-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C14H15BrN2O3S and its molecular weight is 371.25 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is 369.99868 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Research on pyrimidine derivatives, including variations similar to the specified compound, has revealed their potential in inhibiting retrovirus replication in cell culture. For instance, some 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibition of retrovirus replication, notably against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, demonstrating the antiviral capabilities of these compounds. However, it's important to note that the specific activities can vary based on the substituents and the structure of the pyrimidine derivatives (Hocková et al., 2003).

Synthetic Methodologies

The compound falls under a category of pyrimidines that can be synthesized using the Biginelli reaction, a multi-component chemical reaction that combines an aldehyde, a β-keto ester, and urea or thiourea to form dihydropyrimidinones. Research has expanded on the Biginelli reaction to produce various functionalized pyrimidines, showcasing the versatility and potential of these compounds in different scientific applications (Gein et al., 2020). The advancements in synthetic methodologies enable the creation of diverse pyrimidine derivatives with potential biological and chemical utilities.

Crystal Structure Analysis

Crystal structure analysis is crucial for understanding the conformation and molecular geometry of chemical compounds, including pyrimidine derivatives. Studies have been conducted to analyze the crystal structures of reduced pyrimidine derivatives, providing insights into their molecular arrangements and potential interactions. Such analyses are essential for predicting the reactivity and stability of these compounds, as well as their potential applications in various scientific fields (Begum & Vasundhara, 2009).

Future Directions

The future research directions for this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Additionally, further studies could investigate its synthesis process and how to optimize it .

Properties

IUPAC Name

methyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3S/c1-7-11(13(18)20-3)12(17-14(21)16-7)9-6-8(15)4-5-10(9)19-2/h4-6,12H,1-3H3,(H2,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFNJZQUJYSCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=C(C=CC(=C2)Br)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 6-(5-bromo-2-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
Reactant of Route 2
Methyl 6-(5-bromo-2-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
Reactant of Route 3
Methyl 6-(5-bromo-2-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
Reactant of Route 4
Methyl 6-(5-bromo-2-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
Reactant of Route 5
Methyl 6-(5-bromo-2-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
Reactant of Route 6
Methyl 6-(5-bromo-2-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

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